molecular formula C8H6N2OS B1332228 3-(1,2,3-Thiadiazol-4-Yl)Phenol CAS No. 303149-00-0

3-(1,2,3-Thiadiazol-4-Yl)Phenol

Cat. No. B1332228
M. Wt: 178.21 g/mol
InChI Key: IZLRQXRSXFYSEQ-UHFFFAOYSA-N
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Description

3-(1,2,3-Thiadiazol-4-yl)phenol is a chemical compound with the CAS Number: 303149-00-0. It has a molecular weight of 179.22 .


Molecular Structure Analysis

The InChI code for 3-(1,2,3-Thiadiazol-4-Yl)Phenol is 1S/C8H7N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11-12H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Application 1: Antimicrobial Agents

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
  • Methods of Application: The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Results or Outcomes: The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the others in terms of antimicrobial activity .

Application 2: Antifungal Agents

  • Summary of the Application: Novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and evaluated for their antifungal activities .
  • Methods of Application: The derivatives were synthesized by the starting materials D-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
  • Results or Outcomes: Some of the target compounds exhibited good antifungal activities. Especially, one compound showed higher bioactivities against Phytophthora infestans, with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .

Application 3: Cytotoxic Effects

  • Summary of the Application: New 1,3,4-thiadiazole compounds have been synthesized and evaluated for their cytotoxic effects on various cell lines .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The compounds were evaluated for their cytotoxic effects on the K562 CML cell line and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .

Application 4: Anticancer Agents

  • Summary of the Application: 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared and evaluated for their anticancer potential .
  • Methods of Application: The derivatives were synthesized by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole. Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
  • Results or Outcomes: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .

Application 5: Antimicrobial Agents

  • Summary of the Application: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
  • Methods of Application: The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .
  • Results or Outcomes: The newly synthesized compounds were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .

Application 6: Anticancer Activity Against Various Cell Lines

  • Summary of the Application: New disulfides containing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their anticancer activity against various cell lines .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The compounds were evaluated for their anticancer activity against lung cancer (A549), HeLa, hepatocarcinoma (SMMC-7721) and mouse fibroblasts (L929) cell lines .

Application 7: Antioxidant Potential

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their antioxidant potential .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The newly synthesized conjugates were evaluated for their antioxidant potential .

Application 8: Anti-Alzheimer’s Disease

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anti-Alzheimer’s disease treatment .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 9: Anti-leishmanial

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anti-leishmanial treatment .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 10: Antitubercular

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in antitubercular treatment .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Application 11: Anticonvulsant

  • Summary of the Application: 1,3,4-thiadiazole derivatives have been recognized for their potential in anticonvulsant treatment .
  • Methods of Application: The specific methods of synthesis are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety information for 3-(1,2,3-Thiadiazol-4-Yl)Phenol can be found in its Material Safety Data Sheet (MSDS) . It’s always important to handle chemicals with care and follow safety guidelines.

Future Directions

While specific future directions for 3-(1,2,3-Thiadiazol-4-Yl)Phenol are not mentioned in the search results, research on similar compounds suggests potential areas of interest. For instance, derivatives of 4-(aminophenyl)-1,2,3-thiadiazoles have been studied for their biological activity , indicating potential future research directions in this area.

properties

IUPAC Name

3-(thiadiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-1-2-6(4-7)8-5-12-10-9-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRQXRSXFYSEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CSN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362994
Record name 3-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,3-Thiadiazol-4-Yl)Phenol

CAS RN

303149-00-0
Record name 3-(1,2,3-Thiadiazol-4-Yl)Phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ET Eçik, E Şenkuytu, H İbişoğlu, Y Zorlu, GY Çiftçi - Polyhedron, 2017 - Elsevier
In the present work, a series of cyclophosphazenes containing thiazole or thiadiazole rings (5–8) was synthesized. The hexakis-[3′-(1′,2′,3′-thiadiazol-4′-yl)phenoxy] (5) and …
Number of citations: 13 www.sciencedirect.com
A Minkkilä, MJ Myllymäki, SM Saario… - European journal of …, 2009 - Elsevier
A series of para-substituted phenolic N-alkyl carbamates were evaluated for their FAAH and MGL inhibitory activities. The compounds were generally selective for FAAH, with IC 50 …
Number of citations: 39 www.sciencedirect.com
S Nicolussi, A Chicca, M Rau, S Rihs… - Biochemical …, 2014 - Elsevier
Besides the suggested role of a putative endocannabinoid membrane transporter mediating the cellular uptake of the endocannabinoid anandamide (AEA), this process is intrinsically …
Number of citations: 36 www.sciencedirect.com
H Käsnänen, MJ Myllymäki, A Minkkilä… - ChemMedChem …, 2010 - Wiley Online Library
Carbamates are a well‐established class of fatty acid amide hydrolase (FAAH) inhibitors. Here we describe the synthesis of meta‐substituted phenolic N‐alkyl/aryl carbamates and their …

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